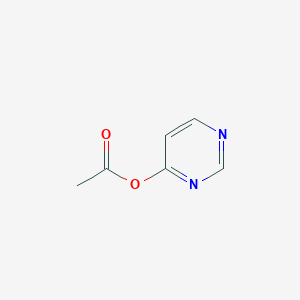![molecular formula C11H10Cl2N2O B13119683 10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride](/img/structure/B13119683.png)
10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor of receptor tyrosine kinase AXL, which plays a crucial role in cancer cell survival, metastasis, and drug resistance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride typically involves the conformational restriction of anilinopyrimidine derivatives. The systematic structure-activity relationship (SAR) exploration is crucial in this process. One of the key intermediates in the synthesis is the anilinopyrimidine 10e, which undergoes a series of reactions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including the use of specific reagents and controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying cellular processes and signaling pathways.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The compound exerts its effects by inhibiting the receptor tyrosine kinase AXL. This inhibition blocks cellular AXL signaling, which in turn inhibits AXL-mediated cell proliferation and impairs growth arrest-specific protein 6 (Gas6)/AXL-stimulated cell migration and invasion. This mechanism is particularly significant in the context of cancer treatment, as it can lead to tumor stasis or regression .
Comparaison Avec Des Composés Similaires
Similar Compounds
10H-Benzo[b]pyrido[2,3-e][1,4]thiazine: This compound is structurally similar and also exhibits biological activity.
10H-Benzo[b]pyridazino[3,4-e][1,4]thiazine: Another structurally related compound with potential biological applications.
Uniqueness
10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride is unique due to its high selectivity for AXL over other kinases, such as c-Met. This selectivity makes it a promising candidate for targeted cancer therapy .
Propriétés
Formule moléculaire |
C11H10Cl2N2O |
|---|---|
Poids moléculaire |
257.11 g/mol |
Nom IUPAC |
10H-pyrido[4,3-b][1,4]benzoxazine;dihydrochloride |
InChI |
InChI=1S/C11H8N2O.2ClH/c1-2-4-10-8(3-1)13-9-7-12-6-5-11(9)14-10;;/h1-7,13H;2*1H |
Clé InChI |
CBGHBIKTDYFJLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC3=C(O2)C=CN=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


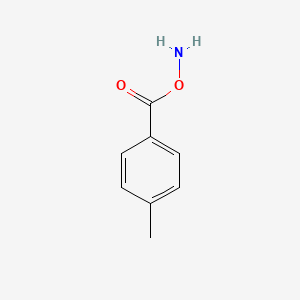
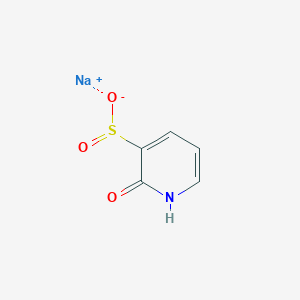
![2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B13119620.png)
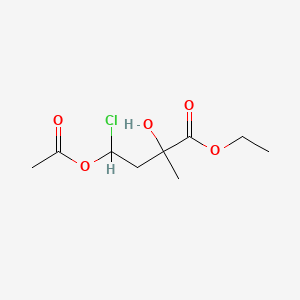
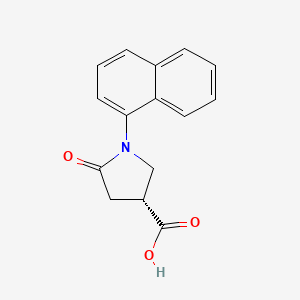
![6-Fluorobenzo[e][1,2,4]triazin-3-amine](/img/structure/B13119648.png)


![3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13119670.png)



![3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B13119684.png)
